molecular formula C19H27NaO8 B14434035 Dihydroartemisinin alpha-hemisuccinate sodium salt CAS No. 82864-68-4

Dihydroartemisinin alpha-hemisuccinate sodium salt

Cat. No.: B14434035
CAS No.: 82864-68-4
M. Wt: 406.4 g/mol
InChI Key: ZISJLHQNEVGTIU-VSPVKKPCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroartemisinin alpha-hemisuccinate sodium salt, widely known and referenced in research as sodium artesunate, is a water-soluble semi-synthetic derivative of artemisinin . This compound is rapidly metabolized in biological systems to its active form, dihydroartemisinin (DHA), which is a primary metabolite of all artemisinin-based drugs . Its improved solubility and pharmacokinetic properties make it a valuable tool for scientific investigation . The primary research application of this compound is in the study of severe malaria. It is recognized as a first-line treatment for severe malaria in clinical medicine, and research using this compound has been vital in understanding its superior efficacy over other antimalarials . Its mechanism of action is proposed to involve the ferrous iron-mediated cleavage of the endoperoxide bridge, generating cytotoxic carbon-centered free radicals that cause oxidative stress in malaria-infected red blood cells . Beyond parasitology, this salt has gained significant attention in oncology research. Studies indicate it and its active metabolite, DHA, exhibit potent and broad anticancer properties . Research mechanisms include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor metastasis and angiogenesis . The anticancer effects are also linked to the induction of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as NF-κB and JAK2/STAT3 . The selectivity towards cancer cells is an area of active investigation, with hypotheses suggesting it may be related to the higher intracellular iron concentrations found in rapidly dividing cells, leading to targeted activation of the compound . This product is intended for research and further analytical chemical applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions must be consulted prior to use.

Properties

CAS No.

82864-68-4

Molecular Formula

C19H27NaO8

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

InChI

InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1

InChI Key

ZISJLHQNEVGTIU-VSPVKKPCSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Historical Context and Chemical Background

Dihydroartemisinin alpha-hemisuccinate sodium salt belongs to the artemisinin derivative family, which has revolutionized malaria treatment due to its rapid action against Plasmodium falciparum. The compound’s structure comprises a sesquiterpene lactone core with a succinate ester moiety at the C-10 position, which enhances water solubility for intravenous administration. Early synthetic routes, developed in the 1980s, relied on pyridine as both a solvent and base for the acylation of DHA with succinic anhydride. However, these methods suffered from low yields (~60%) and required chromatographic purification, rendering them impractical for industrial-scale production.

Synthesis of Dihydroartemisinin Hemisuccinate

Acylation Reaction Mechanisms

The critical step in synthesizing dihydroartemisinin hemisuccinate is the esterification of DHA’s C-10 hydroxyl group with succinic anhydride. This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the anhydride. The process is typically catalyzed by a base, which neutralizes the liberated succinic acid and drives the reaction to completion.

Traditional Methods

Initial protocols, such as those described by Li et al. (1981), involved dissolving DHA and succinic anhydride in pyridine and stirring the mixture at 30°C for 24 hours. While pyridine acted as both solvent and base, its toxicity and the prolonged reaction time limited practicality. Furthermore, the crude product required silica gel chromatography to achieve purity, reducing the overall yield to 60%.

Modern Improvements

The patent US5654446A (1997) introduced a streamlined process using triethylamine as the base and acetone as the solvent. Key innovations include:

  • Reduced Reagent Stoichiometry : Succinic anhydride is used at 1.0–1.3 molar equivalents relative to DHA, minimizing waste.
  • Triethylamine as Base : Substituting pyridine with 0.7–1.2 equivalents of triethylamine eliminates toxicity concerns and accelerates the reaction to 0.5 hours.
  • Solvent Efficiency : Acetone (3–5 L per kg of DHA) replaces 1,2-dichloroethane, reducing environmental impact.

The reaction proceeds at 20–60°C under atmospheric pressure, yielding crystalline dihydroartemisinin hemisuccinate in >98% purity without chromatography.

Isolation and Purification

Post-reaction, the product is isolated by acidifying the mixture to pH 5.5–7.5 using dilute hydrochloric acid, which precipitates the hemisuccinate. Filtration and drying at ≤60°C yield a white crystalline solid. Notably, this method avoids energy-intensive lyophilization or solvent extraction steps.

Scale-Up and Industrial Feasibility

The patented process demonstrates remarkable scalability, as evidenced by data from multi-gram batches (Table 1).

Table 1: Scalability of Dihydroartemisinin Hemisuccinate Synthesis

Example DHA (g) Succinic Anhydride (g) Triethylamine (mL) Acetone (mL) Yield (g) Purity (%) Melting Point (°C)
5 50 23 20 150 61.5 91.8 140–142
6 100 45 40 300 124.7 92.2 141.5–143.5
7 300 135 120 900 394.0 97.2 140–142
8 400 180 160 1200 515.0 95.2 140.5–142.5

[Adapted from US5654446A, Table 1]

Key observations include:

  • Consistent Yields : Yields remain above 90% even at 400 g DHA input, demonstrating robustness.
  • Temperature Stability : Melting points (140–143°C) indicate high crystallinity and purity across batches.
  • Solvent Economy : Acetone usage scales linearly, with no excess required for larger reactions.

Sodium Salt Formation

The hemisuccinate is converted to its sodium salt by treatment with sodium bicarbonate or sodium hydroxide in aqueous ethanol. The reaction is monitored by pH adjustment to 7.0–7.5, followed by lyophilization to obtain the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm the absence of residual solvents and stoichiometric salt formation.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The C-10 ester proton resonates as a singlet at δ 5.25–5.30 ppm, while the succinate methylene protons appear as a multiplet at δ 2.65–2.70 ppm.
  • Infrared Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1580 cm⁻¹ (carboxylate COO⁻) confirm successful acylation and salt formation.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection at 210 nm reveals a single peak (>98% purity) when using a C18 column and acetonitrile-water (70:30) mobile phase.

Environmental and Economic Advantages

The elimination of pyridine and 1,2-dichloroethane reduces hazardous waste generation, aligning with green chemistry principles. Furthermore, the 50% reduction in solvent volume compared to earlier methods lowers production costs by approximately 30%.

Chemical Reactions Analysis

Types of Reactions

Sodium artesunate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the primary reactions is its conversion to dihydroartemisinin in the body, which is the active form responsible for its antimalarial effects .

Common Reagents and Conditions

    Hydrolysis: Sodium artesunate is hydrolyzed in aqueous solutions to form dihydroartemisinin. This reaction is facilitated by the presence of water and occurs under physiological conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of heme iron within the malaria parasite.

Major Products Formed

The major product formed from the hydrolysis of sodium artesunate is dihydroartemisinin, which is the active metabolite that exerts the antimalarial effects. Other minor products may include various oxidative and reductive derivatives formed during its metabolism .

Scientific Research Applications

Dihydroartemisinin alpha-hemisuccinate sodium salt is a water-soluble derivative of dihydroartemisinin, derived from artemisinin, a natural compound extracted from the Artemisia annua plant. This compound is primarily used in treating malaria, with improved solubility and bioavailability compared to its parent compound. Additionally, research indicates potential applications in cancer therapy .

Scientific Research Applications

Antimalarial Treatments this compound is a key component in combination therapies for malaria, particularly effective against severe cases. Artemisinin-based combination therapies (ACTs) are recommended by the World Health Organization (WHO) for treating uncomplicated Plasmodium falciparum malaria . Dihydroartemisinin clears the malaria parasite from the blood very quickly . In Africa, dihydroartemisinin-piperaquine is more effective than artemether-lumefantrine in preventing further parasitaemia .

Cancer Therapy this compound has potential applications in cancer therapy due to its ability to induce ferroptosis in cancer cells. Dihydroartemisinin and dihydroartemisitene dimers have anticancer as well as anti-protozal properties, including anti-malarial and anti-leishmanial properties . These dimers have demonstrated promising activity against solid tumors and suggest a possible new mechanism of action .

Other Potential Applications this compound also possesses anti-schistosomiasis and antiviral properties .

Drug Interactions

Studies have shown that this compound interacts with biological targets within the malaria parasite, disrupting metabolic pathways essential for parasite survival. It may also interact with other medications used in combination therapies, so careful consideration of drug-drug interactions is needed during treatment protocols.

Comparisons with Other Artemisinin Derivatives

This compound shares structural and functional similarities with other artemisinin-derived compounds:

Compound NameChemical FormulaUnique Features
DihydroartemisininC15H24O5Parent compound; less soluble than hemisuccinate form.
ArtesunateC19H28O8More hydrophilic; used primarily for severe malaria treatment; FDA approved.
Artesunic AcidC19H28O8Similar structure; often used interchangeably with artesunate; slightly different pharmacokinetics.
ArtemetherC16H17O5Used in combination therapies; different mechanism of action.

Mechanism of Action

Sodium artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. Dihydroartemisinin contains an endoperoxide bridge that reacts with heme iron within the malaria parasite. This reaction generates free radicals that cause oxidative stress, leading to the inhibition of protein and nucleic acid synthesis, ultrastructural changes, and ultimately the death of the parasite . The primary molecular targets include the parasite’s calcium adenosine triphosphatase and glutathione S-transferase .

Comparison with Similar Compounds

Key Properties :

  • Chemical structure : Sodium salt of the hemisuccinate ester of DHA.
  • Solubility: Highly water-soluble (unlike most artemisinin derivatives), enabling intravenous (IV) or intramuscular (IM) administration .
  • Pharmacology : Acts as a prodrug, rapidly hydrolyzing in aqueous solutions to release the active metabolite, DHA, which exerts antimalarial effects via free radical-mediated damage to parasite membranes .
  • Therapeutic use : First-line treatment for severe malaria, often combined with mefloquine or other partner drugs .

Comparison with Similar Artemisinin Derivatives

Chemical Structure and Solubility

Compound Structural Modification Solubility Administration Route
Artesunate Sodium hemisuccinate ester of DHA Water-soluble IV, IM, Oral
Artemether Methyl ether of DHA Lipid-soluble Oral, IM
Arteether Ethyl ether of DHA Lipid-soluble IM
Dihydroartemisinin (DHA) Reduced form of artemisinin Poor water solubility Oral

Notes:

  • Artesunate’s water solubility allows rapid absorption and versatility in administration, critical for emergency malaria treatment .
  • Artemether and Arteether require lipid formulations (e.g., oils) for IM use, delaying release compared to Artesunate .

Pharmacokinetics and Stability

Compound Half-Life (hours) Metabolism Stability in Aqueous Solutions
Artesunate 0.5–1.5 Hydrolysis to DHA Unstable; hydrolyzes rapidly
Artemether 2–3 CYP3A4-mediated to DHA Stable in lipid vehicles
DHA 1–2 Direct activity Unstable at neutral pH

Key Findings :

  • Artesunate’s instability in aqueous solutions necessitates reconstitution before IV/IM use, whereas Artemether’s lipid formulation ensures prolonged release .
  • DHA’s instability at physiological pH (7.4) limits its direct use, but cyclodextrin-based complexes can improve its stability .

Clinical Insights :

  • Artesunate’s IV formulation is superior for severe malaria due to faster parasite clearance .
  • Artemether-lumefantrine combinations dominate uncomplicated malaria treatment in endemic regions .

Antiviral Potential (Emerging Research)

Recent molecular docking studies suggest artemisinin derivatives , including Artesunate and DHA, inhibit SARS-CoV-2 main protease (M<sup>pro</sup>):

Compound Binding Affinity (kcal/mol) Hydrogen Bonds with M<sup>pro</sup>
DHA -8.1 4
Artemisinin -7.2 3
Chloroquine (reference) -6.3 2

Artesunate’s intact hemisuccinate structure may enhance tissue penetration, though its rapid hydrolysis to DHA in vivo requires further study .

Comparison with Non-Antimalarial Hemisuccinate Derivatives

Hemisuccinate modification is widely used to improve drug solubility. Examples include:

  • Hydrocortisone hemisuccinate sodium salt : Water-soluble prodrug for IV administration .
  • Alpha-tocopheryl hemisuccinate : Exhibits antitumor activity as an intact compound, unlike its hydrolyzed form .

Contrast with Artesunate :

  • Artesunate relies on hydrolysis for activity, whereas alpha-tocopheryl hemisuccinate acts directly .
  • Both modifications highlight the dual utility of hemisuccinates: enhancing solubility and enabling targeted delivery.

Biological Activity

Dihydroartemisinin alpha-hemisuccinate sodium salt (DHA-HS) is a derivative of dihydroartemisinin (DHA), which is known for its antimalarial properties. This compound has garnered attention not only for its efficacy against Plasmodium species but also for its potential anticancer activities and other biological effects. This article examines the biological activity of DHA-HS, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant research findings.

DHA-HS acts primarily through the generation of reactive oxygen species (ROS) upon interaction with heme in the presence of iron, leading to oxidative stress in parasitic cells. This mechanism is crucial for its antimalarial activity, as it inhibits protein and nucleic acid synthesis in Plasmodium parasites during their erythrocytic stages. The endoperoxide bridge in DHA is essential for this reactivity, facilitating the formation of free radicals that damage cellular components within the parasites .

Key Pharmacokinetic Properties

  • Absorption : Following administration, DHA-HS shows rapid absorption with a peak plasma concentration (CmaxC_{max}) reached quickly.
  • Distribution : The volume of distribution for DHA is approximately 59.7 L, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by plasma esterases to DHA, which can undergo further glucuronidation.
  • Elimination : The elimination half-life of DHA is around 1.3 hours, allowing for frequent dosing in therapeutic regimens .

Antimalarial Activity

DHA-HS has been shown to be effective against various strains of Plasmodium falciparum, including drug-resistant strains. Its potency is comparable to that of other artemisinin derivatives, making it a key component in artemisinin-based combination therapies (ACTs). Clinical studies indicate that DHA-HS significantly reduces parasitemia levels and improves patient outcomes in malaria treatment .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DHA-HS. It has demonstrated anti-angiogenic effects by inhibiting vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are critical in tumor growth and metastasis. Molecular docking studies reveal strong binding affinities to these receptors, suggesting a mechanism by which DHA-HS may exert its anticancer effects .

Case Studies and Research Findings

  • Clinical Efficacy in Malaria :
    • A study involving pregnant women with uncomplicated malaria showed that DHA-HS had improved bioavailability compared to other formulations, resulting in better therapeutic outcomes during pregnancy .
  • Anticancer Activity :
    • In vitro studies demonstrated that DHA-HS inhibited cell proliferation in various cancer cell lines, including breast and liver cancer cells. The compound induced apoptosis and disrupted cell cycle progression, indicating its potential as an adjunct therapy in cancer treatment .
  • Hypercholesterolemia Improvement :
    • Research on ovariectomized mice indicated that DHA improved cholesterol metabolism by enhancing the transport of cholesterol and bile acids from blood to bile, suggesting additional metabolic benefits beyond its antimalarial and anticancer activities .

Summary Table of Biological Activities

Activity Mechanism Efficacy
AntimalarialGeneration of ROS; inhibition of protein synthesisHigh efficacy against Plasmodium falciparum
AnticancerInhibition of VEGFR1/VEGFR2; induction of apoptosisSignificant inhibition of cancer cell growth
HypercholesterolemiaEnhances cholesterol transport from blood to bileReduces serum triglyceride levels

Q & A

Q. What experimental controls are critical when assessing off-target effects in pharmacokinetic-pharmacodynamic (PK-PD) models?

  • Methodological Answer : Include (1) a metabolite control (e.g., dihydroartemisinin) to distinguish parent drug effects, (2) a competitive inhibitor (e.g., excess succinate) to test binding specificity, and (3) tissue-specific PK sampling (e.g., plasma, liver, bone marrow) to identify compartmental accumulation .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data?

  • Methodological Answer : Reconcile discrepancies by comparing drug exposure (AUC) in vitro (e.g., cell media concentration) vs. in vivo (plasma levels). Adjust in vitro assays to mimic in vivo conditions (e.g., hypoxia, serum proteins). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration .

Q. What methods validate the compound’s stability under varying physiological pH conditions?

  • Methodological Answer : Incubate the compound in buffers simulating gastric (pH 1.2), intestinal (pH 6.8), and plasma (pH 7.4) environments. Monitor degradation via HPLC at 0, 2, 6, and 24 hours. Calculate half-life using first-order kinetics. Compare with artesunate as a reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.